

Spectroscopic Profile of 3-Bromo-2-(chloromethyl)pyridine: A Technical Guide

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Compound of Interest

Compound Name: 3-Bromo-2-(chloromethyl)pyridine

Cat. No.: B053696

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This technical guide provides a comprehensive overview of the spectroscopic data for the compound **3-Bromo-2-(chloromethyl)pyridine** (CAS No. 122851-69-8). The intended audience for this document includes researchers, scientists, and professionals in the field of drug development and chemical synthesis. This guide details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for obtaining such spectra.

Please note: Experimental spectroscopic data for **3-Bromo-2-(chloromethyl)pyridine** is not readily available in public databases. The data presented herein is predicted based on established principles of spectroscopy and computational models.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for **3-Bromo-2-(chloromethyl)pyridine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data (Solvent: CDCl_3 , Reference: TMS)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.5	Doublet of Doublets	1H	H-6
~7.8	Doublet of Doublets	1H	H-4
~7.3	Doublet of Doublets	1H	H-5
~4.8	Singlet	2H	-CH ₂ Cl

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃)

Chemical Shift (δ) ppm	Assignment
~152	C-2
~150	C-6
~140	C-4
~125	C-5
~120	C-3
~45	-CH ₂ Cl

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Vibration
3100-3000	Medium	Aromatic C-H Stretch
2960-2850	Medium	Aliphatic C-H Stretch
1600-1550	Strong	C=C/C=N Ring Stretching
1470-1430	Strong	C=C/C=N Ring Stretching
~1100	Medium	C-Br Stretch
~750	Strong	C-Cl Stretch
900-675	Strong	C-H Out-of-plane Bending

Mass Spectrometry (MS)

The mass spectrum of **3-Bromo-2-(chloromethyl)pyridine** is expected to show a complex molecular ion region due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a characteristic M, M+2, and M+4 pattern.

Table 4: Predicted m/z Peaks for Molecular Ion Adducts

Adduct	Predicted m/z
[M] ⁺	204.92885
[M+H] ⁺	205.93668
[M+Na] ⁺	227.91862
[M-H] ⁻	203.92212

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the acquisition of spectroscopic data for **3-Bromo-2-(chloromethyl)pyridine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of approximately 5-10 mg of **3-Bromo-2-(chloromethyl)pyridine** would be dissolved in about 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl_3), containing a small amount of tetramethylsilane (TMS) as an internal standard. The solution would then be transferred to a 5 mm NMR tube. Both ^1H and ^{13}C NMR spectra would be recorded on a spectrometer operating at a field strength of 400 MHz or higher. For ^1H NMR, standard acquisition parameters would be used. For ^{13}C NMR, a proton-decoupled sequence would be employed to simplify the spectrum.

Infrared (IR) Spectroscopy

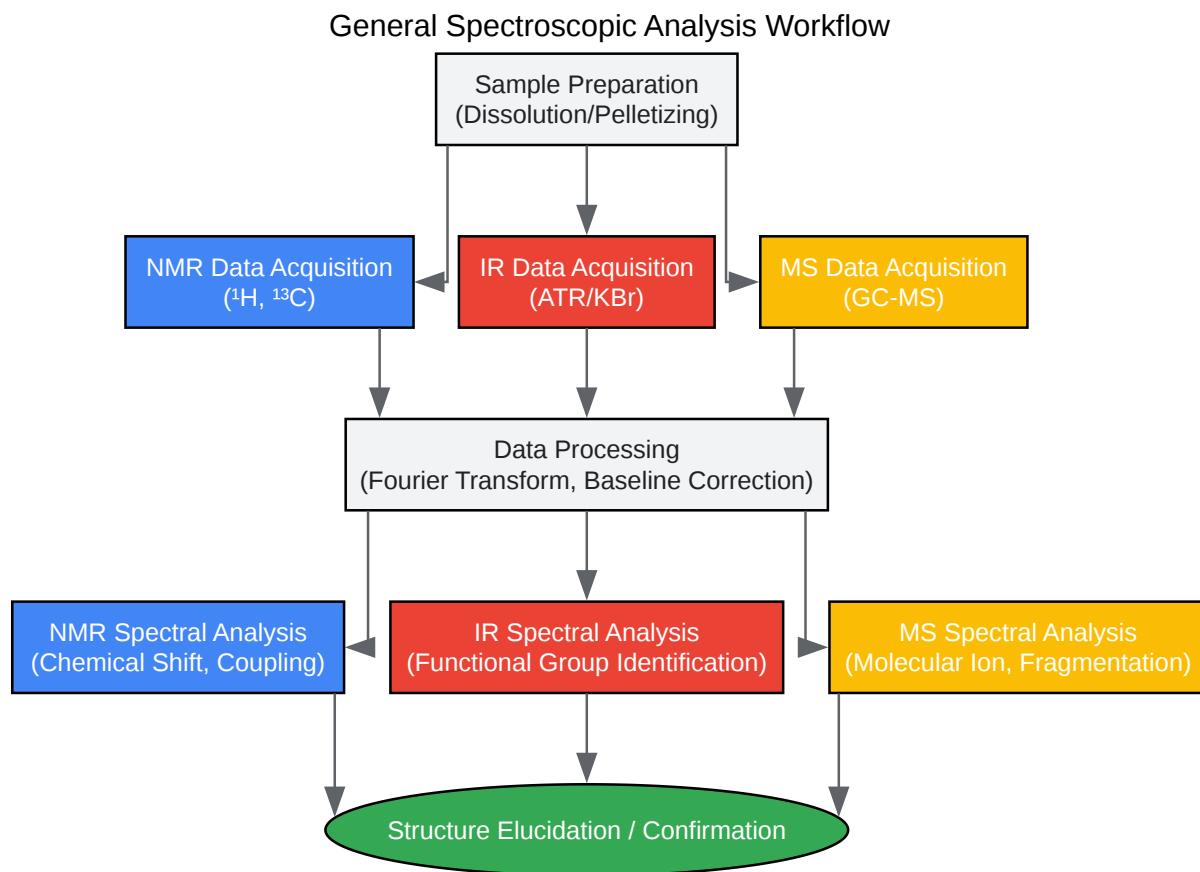
For a solid sample, an Attenuated Total Reflectance (ATR) accessory is a common method. A small amount of the solid compound is placed directly on the ATR crystal, and pressure is applied to ensure good contact. The IR spectrum is then recorded. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk. The spectrum is then obtained by passing an infrared beam through the pellet.

Mass Spectrometry (MS)

Mass spectral data would typically be obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system. A dilute solution of the sample in a volatile organic solvent like dichloromethane or ethyl acetate would be injected into the GC. The sample would be vaporized and separated on a capillary column before entering the mass spectrometer. Electron Ionization (EI) at 70 eV is a standard method for generating ions and producing a fragmentation pattern that is characteristic of the molecule's structure.

Visualizations

Spectroscopic Analysis Workflow

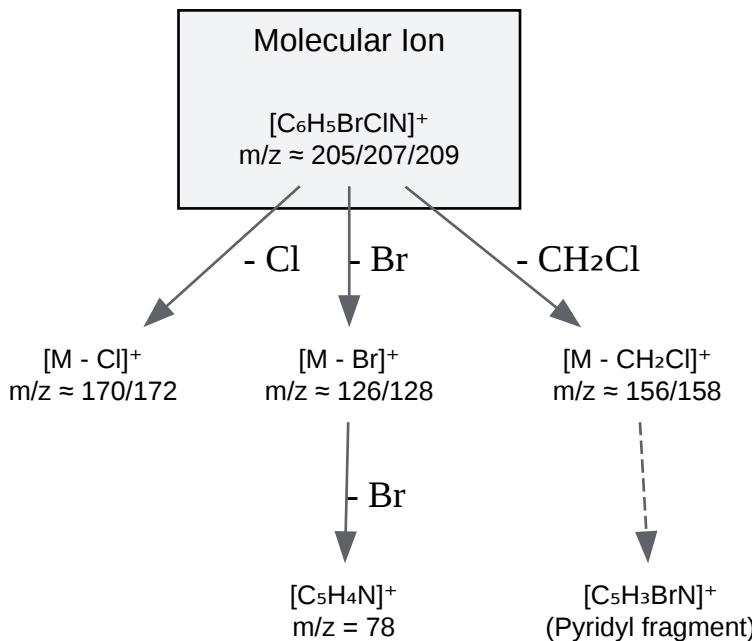


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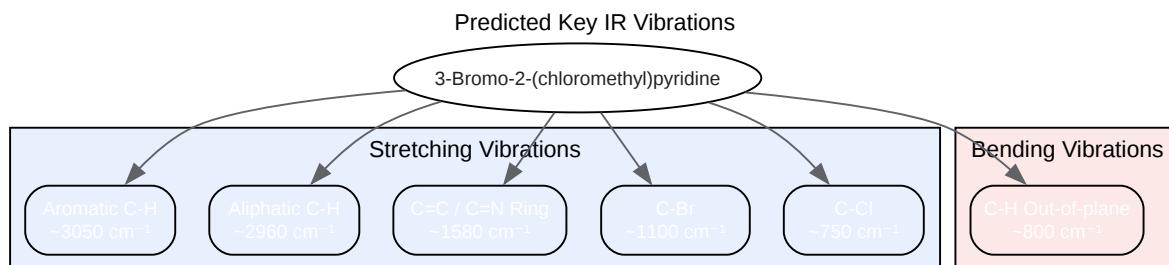
Caption: A flowchart of the general workflow for spectroscopic analysis.

Predicted Mass Spectrometry Fragmentation

Predicted MS Fragmentation of 3-Bromo-2-(chloromethyl)pyridine

[Click to download full resolution via product page](#)Caption: Key predicted fragmentation pathways for **3-Bromo-2-(chloromethyl)pyridine**.

Key Predicted IR Vibrations

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Caption: Diagram of key predicted IR vibrational modes.

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